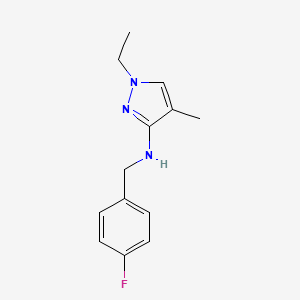![molecular formula C10H18FN3O B11737373 4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737373.png)
4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a chemical compound that features a pyrazole ring substituted with an ethyl and fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The ethyl and fluoro groups are introduced via substitution reactions using appropriate reagents such as ethyl halides and fluorinating agents.
Amination and Alkylation: The amino group is introduced through amination reactions, followed by alkylation to attach the butan-1-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ethyl and fluoro groups may enhance the compound’s binding affinity and specificity. The amino and hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-methyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
- 4-{[(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
- 4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol
Uniqueness
4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and fluoro groups on the pyrazole ring can enhance its stability and binding properties compared to similar compounds.
Properties
Molecular Formula |
C10H18FN3O |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-[(1-ethyl-5-fluoropyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C10H18FN3O/c1-2-14-10(11)9(8-13-14)7-12-5-3-4-6-15/h8,12,15H,2-7H2,1H3 |
InChI Key |
HGFWHYRPJNERGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCCCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11737291.png)
amine](/img/structure/B11737292.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737298.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11737309.png)
![([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine](/img/structure/B11737320.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737322.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737325.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737333.png)

![2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737349.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B11737351.png)
![Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B11737353.png)
